N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide is a complex organic compound that features a benzamide core substituted with a hydroxyethyl group and a thiophene ring This compound is of interest due to its unique structural properties, which combine aromaticity with functional groups that can participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with an appropriate reducing agent to form 2-hydroxy-2-(thiophen-3-yl)ethanol.
Amidation Reaction: The hydroxyethyl intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-dimethylbenzamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4-dimethylbenzamide
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core and the position of the thiophene ring
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQJDWUYJHGLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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